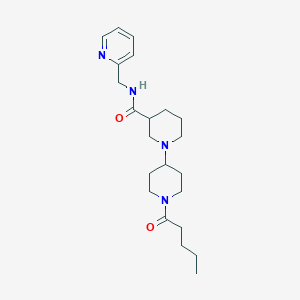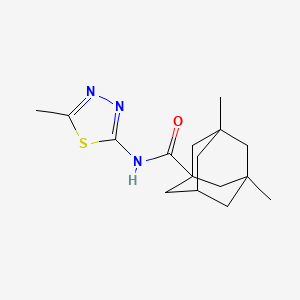![molecular formula C20H23ClN4O2 B5406618 2-({[4-(3-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide CAS No. 883548-48-9](/img/structure/B5406618.png)
2-({[4-(3-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide
Übersicht
Beschreibung
2-({[4-(3-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound is a highly selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells.
Wirkmechanismus
2-({[4-(3-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide works by selectively inhibiting the activity of BTK, a protein kinase that plays a critical role in the survival and proliferation of cancer cells. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, this compound disrupts the BCR signaling pathway, leading to the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the phosphorylation of BTK and its downstream targets, leading to the inhibition of cell proliferation and survival. In vivo studies have shown that this compound inhibits the growth of tumors in animal models of CLL, MCL, and solid tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-({[4-(3-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide is its high selectivity for BTK, which reduces the risk of off-target effects. Another advantage is its potency, which allows for the use of lower concentrations in experiments. One limitation of this compound is its relatively short half-life, which may require frequent dosing in animal studies.
Zukünftige Richtungen
There are several future directions for the study of 2-({[4-(3-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide. One direction is the development of combination therapies that include this compound and other anticancer agents. Another direction is the investigation of this compound in other types of cancer, such as acute lymphoblastic leukemia (ALL) and multiple myeloma. Additionally, the development of more potent and selective BTK inhibitors may lead to improved efficacy and reduced toxicity in the treatment of cancer.
Synthesemethoden
The synthesis of 2-({[4-(3-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide involves several steps, including the reaction of 3-chlorobenzylamine with 4-nitrobenzoyl chloride to form 4-(3-chlorobenzyl)-1-nitrobenzene, which is then reduced to 4-(3-chlorobenzyl)aniline. The resulting compound is then treated with acetyl chloride to form 4-(3-chlorobenzyl)acetanilide, which is further reacted with piperazine to form this compound.
Wissenschaftliche Forschungsanwendungen
2-({[4-(3-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide has been extensively studied for its potential as an anticancer agent. It has been shown to be effective in inhibiting the growth and survival of cancer cells in vitro and in vivo. In particular, this compound has shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). It has also been studied for its potential in the treatment of solid tumors, such as breast cancer and non-small cell lung cancer.
Eigenschaften
IUPAC Name |
2-[[2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O2/c21-16-5-3-4-15(12-16)13-24-8-10-25(11-9-24)14-19(26)23-18-7-2-1-6-17(18)20(22)27/h1-7,12H,8-11,13-14H2,(H2,22,27)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBRQWQJWRPNPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)CC(=O)NC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801142348 | |
| Record name | N-[2-(Aminocarbonyl)phenyl]-4-[(3-chlorophenyl)methyl]-1-piperazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801142348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883548-48-9 | |
| Record name | N-[2-(Aminocarbonyl)phenyl]-4-[(3-chlorophenyl)methyl]-1-piperazineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883548-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(Aminocarbonyl)phenyl]-4-[(3-chlorophenyl)methyl]-1-piperazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801142348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)acryloyl]alanine](/img/structure/B5406536.png)
![2-(1,3-benzodioxol-5-yl)-4-[(5-bromo-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5406543.png)
![ethyl 3-({3-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B5406545.png)
![2,6-difluoro-N-{[(2,2,6,6-tetramethylpiperidin-4-yl)amino]carbonyl}benzamide](/img/structure/B5406551.png)

![4-{[2-[(4-isobutoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B5406571.png)
![N-(3-fluoro-4-methylphenyl)-4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5406581.png)
![N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-D-serinamide](/img/structure/B5406584.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5406589.png)

![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]ethanediamide](/img/structure/B5406597.png)

![2-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5406610.png)
![N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]isonicotinamide](/img/structure/B5406615.png)
